molecular formula C5H12N2O B2996948 1-Methoxypyrrolidin-3-amine CAS No. 1878904-30-3

1-Methoxypyrrolidin-3-amine

Cat. No.: B2996948
CAS No.: 1878904-30-3
M. Wt: 116.164
InChI Key: YGWSRJOLMOGEJU-UHFFFAOYSA-N
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Description

1-Methoxypyrrolidin-3-amine is a heterocyclic organic compound that features a pyrrolidine ring substituted with a methoxy group at the first position and an amine group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methoxypyrrolidin-3-amine can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 1-methoxypyrrolidine with an appropriate amine source. The reaction typically requires a base such as sodium hydride or potassium carbonate to facilitate the substitution process.

Another method involves the reductive amination of 1-methoxypyrrolidin-3-one with ammonia or a primary amine in the presence of a reducing agent like sodium cyanoborohydride or hydrogen gas with a suitable catalyst.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Methoxypyrrolidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or imines.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at the amine or methoxy positions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenated compounds and bases like sodium hydride or potassium carbonate are used for nucleophilic substitution.

Major Products

The major products formed from these reactions include various substituted pyrrolidines, amines, and imines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Methoxypyrrolidin-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of fine chemicals and as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of 1-methoxypyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and amine groups play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A parent compound with a similar structure but lacking the methoxy and amine substitutions.

    1-Methoxypyrrolidine: Similar but without the amine group.

    3-Aminopyrrolidine: Similar but without the methoxy group.

Uniqueness

1-Methoxypyrrolidin-3-amine is unique due to the presence of both methoxy and amine groups, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in synthesis and potential therapeutic uses.

Properties

IUPAC Name

1-methoxypyrrolidin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O/c1-8-7-3-2-5(6)4-7/h5H,2-4,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGWSRJOLMOGEJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON1CCC(C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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